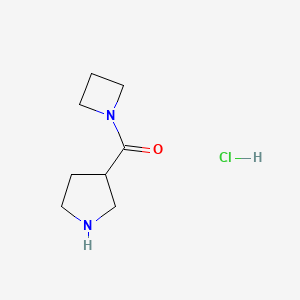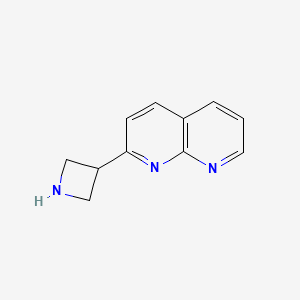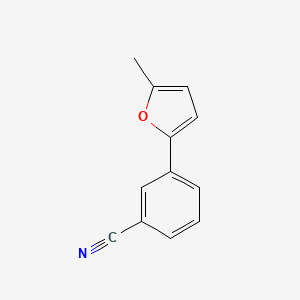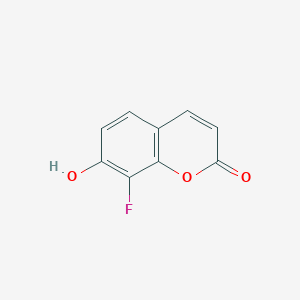
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドは、さまざまな科学分野で注目されている化学化合物です。キノキサリン環系を含む独特の構造が特徴であり、研究および産業用途にとって貴重な化合物です。
準備方法
合成経路および反応条件
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドの合成は、一般的に適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つは、o-フェニレンジアミンとシュウ酸ジエチルを反応させ、続いて環化およびその後のアミド形成を行う方法です .
工業生産方法
この化合物の工業生産方法は広く文書化されていませんが、一般的に、ラボ方法と同様の合成経路に従い、より大きな生産量に合わせてスケールアップされます。反応条件は、収率と純度を最適化するために最適化されており、多くの場合、高圧反応器と連続フローシステムが使用されます。
化学反応の分析
反応の種類
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: キノキサリン誘導体を形成するために酸化することができます。
還元: 還元反応により、テトラヒドロキノキサリン誘導体が得られます。
置換: 特にアミド基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、通常、塩基性条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件に応じて、さまざまな置換キノキサリンとテトラヒドロキノキサリンを含みます。
科学研究アプリケーション
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性が研究されています.
医学: 特にチューブリン重合を阻害する能力により、癌治療における治療薬としての可能性について研究が進められています.
産業: 新しい材料の開発や、さまざまな化学プロセスにおける前駆体として使用されます。
科学的研究の応用
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドの作用機序は、チューブリンなどの分子標的との相互作用を伴います。 チューブリン重合を阻害し、これは細胞分裂に不可欠であり、それにより細胞周期をG2/M期で停止させ、癌細胞のアポトーシスを誘導します . このことから、抗がん剤開発のための有望な候補となっています。
類似化合物の比較
類似化合物
- 3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸
- N-置換3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸誘導体
独自性
3-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボキサミドは、その特定のアミド官能基により、そのカルボン酸類似体とは異なる化学的特性と生物活性を示す点でユニークです。 チューブリン重合を阻害し、アポトーシスを誘導する能力は、他の類似化合物とは異なります .
類似化合物との比較
Similar Compounds
- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- N-substituted 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives
Uniqueness
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical properties and biological activities compared to its carboxylic acid counterparts. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .
特性
CAS番号 |
263756-47-4 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(14)5-1-2-6-7(3-5)12-8(13)4-11-6/h1-3,11H,4H2,(H2,10,14)(H,12,13) |
InChIキー |
AFGWPEXUPANFQV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
